6-(3-Methoxyphenyl)-2-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole
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Overview
Description
6-(3-Methoxyphenyl)-2-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that contains an imidazo[2,1-b][1,3,4]thiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxyphenyl)-2-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzaldehyde with isopropylamine to form an imine intermediate, which then undergoes cyclization with a thiadiazole precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxyphenyl)-2-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the imidazo[2,1-b][1,3,4]thiadiazole core or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different substituents on the aromatic ring or the imidazo[2,1-b][1,3,4]thiadiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenyl)-2-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Phenyl-2-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 6-(4-Methoxyphenyl)-2-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 6-(3-Methylphenyl)-2-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
6-(3-Methoxyphenyl)-2-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C14H15N3OS |
---|---|
Molecular Weight |
273.36 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-2-propan-2-ylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H15N3OS/c1-9(2)13-16-17-8-12(15-14(17)19-13)10-5-4-6-11(7-10)18-3/h4-9H,1-3H3 |
InChI Key |
RFPJGUGCMIKXEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C=C(N=C2S1)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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